molecular formula C15H11F3N2O3S B3123011 3-Nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde oxime CAS No. 303996-15-8

3-Nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde oxime

Cat. No.: B3123011
CAS No.: 303996-15-8
M. Wt: 356.3 g/mol
InChI Key: GHWFOLLFVSELTG-UFWORHAWSA-N
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Description

“3-Nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde oxime”, also known as TFB, is a chemical compound that has been of interest to researchers in various fields due to its physical and chemical properties. It is a product for proteomics research .


Molecular Structure Analysis

The molecular formula of this compound is C15H10F3NO3S . The molecular weight is 356.3 g/mol.

Scientific Research Applications

Chemical Synthesis and Molecular Structures

  • Synthesis of Nitrothiazoles and Oxadiazoles : Research by Borthwick et al. (1973-1974) demonstrates the synthesis of 2-nitrothiazole-5-carbaldehyde oxime and its conversion into various compounds like nitriles and oxadiazoles, showcasing its utility in complex chemical syntheses (Borthwick et al., 1973).

  • Crystal Structures of Chemical Isomers : Lynch and Mcclenaghan (2003) studied the crystal structures of chemical isomers related to 3-nitrobenzotrifluoride, revealing insights into molecular conformations and interactions (Lynch & Mcclenaghan, 2003).

  • Synthesis of pH-sensitive Spin Probes : Kirilyuk et al. (2003) explored the conversion of 4,4-dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides into pH-sensitive spin probes, indicating its potential in creating sensitive analytical tools (Kirilyuk et al., 2003).

  • Asymmetric Oxidation of Sulfides : Research by Rodygin et al. (2011) on the asymmetric oxidation of 2-nitro-4-(trifluoromethyl)benzene containing sulfides highlights the compound's role in synthesizing enantiomerically enriched sulfoxides, useful in stereoselective synthesis (Rodygin et al., 2011).

  • Synthesis of Oximes and Nitrones : Rossiter and Dobbs (2005) discuss the synthesis of oximes from compounds like nitronates or nitro compounds, emphasizing their significance in chemical synthesis and rearrangement reactions (Rossiter & Dobbs, 2005).

Chemical Reactions and Properties

  • Molecular Rearrangements : L'abbé et al. (1990) explored the molecular rearrangements of 4-iminomethyl-1,2,3-triazoles, highlighting the compound's reactivity and potential for synthesis of diverse molecular structures (L'abbé et al., 1990).

  • Conversion to Carbonyl Compounds : Kim et al. (2010) demonstrated the conversion of oximes to carbonyl compounds using 2-nitro-4,5-dichloropyridazin-3(2H)-one, underlining the versatility of these compounds in organic synthesis (Kim et al., 2010).

  • Vicarious Nucleophilic Substitutions : Lemek et al. (2008) studied vicarious nucleophilic substitutions in compounds activated with sulfur-based electron-withdrawing groups, revealing insights into the reactivity of such compounds (Lemek et al., 2008).

Safety and Hazards

This compound is moderately toxic by ingestion, inhalation, and subcutaneous routes. When heated to decomposition, it emits very toxic fumes .

Properties

IUPAC Name

(NE)-N-[[3-nitro-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O3S/c16-15(17,18)12-3-1-2-11(6-12)9-24-14-5-4-10(8-19-21)7-13(14)20(22)23/h1-8,21H,9H2/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWFOLLFVSELTG-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=C(C=C(C=C2)C=NO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=C(C=C(C=C2)/C=N/O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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